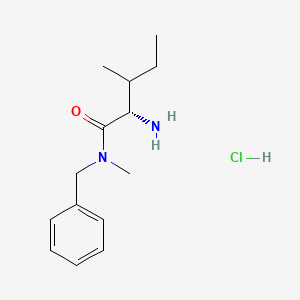

(2S)-2-amino-N-benzyl-N,3-dimethylpentanamide hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

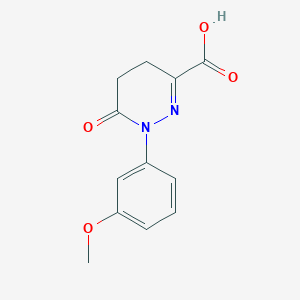

The compound is a derivative of amino acids, which are the building blocks of proteins. It contains an amine group (-NH2), a benzyl group (C6H5CH2-), and a pentanamide group (C5H11CONH2). The (2S) prefix indicates the stereochemistry of the compound .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through various chemical reactions, including substitution reactions and salting reactions . The synthesis process can be optimized and improved based on the co-crystal structure of the compound .Molecular Structure Analysis

The molecular structure of a compound can be determined using various techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and elemental analysis .Chemical Reactions Analysis

The compound, being an amine, could potentially undergo a variety of chemical reactions, including reactions with acids, bases, and other organic compounds .Physical And Chemical Properties Analysis

Physical and chemical properties of a compound can be determined using various techniques. These properties include molecular weight, purity, storage temperature, physical form, and safety information .Applications De Recherche Scientifique

Synthesis and Chemical Properties

Synthesis Techniques : The addition of amine hydrochlorides to cyanamides is a standard method for the synthesis of substituted guanidines. For instance, the reaction of cyanamide with 2-aminobenzothiazole hydrochlorides results in the formation of derivatives of 4-(benzothiazol2yl)imino2dimethylamino4H1,3,5triazino[2,1-b]benzothiazole (Dorokhov et al., 1998).

Reactivity with Thiourea : Synthesis of 2-amino-4-(N-substituted)imino-4,5-dihydrothiazoles can be achieved by reacting thiourea or thiourea hydrochloride with N-alkyl- or N,N-dialkyl-N′-p-toluenesulfonyl-α-chloroacetamidines. This results in a variety of amine hydrochloride derivatives (Abdelaal & Bauer, 1988).

Esterification Methods : Amino acids react with ethyl acetoacetate and a strong base in dimethylformamide to form salts of the corresponding enamine, followed by esterification with substituted benzyl or picolyl halide (MacLaren, 1978).

Application in Herbicides : N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide, a benzamide derivative, shows herbicidal activity on annual and perennial grasses, indicating potential agricultural utility in forage legumes, certain turf grasses, and cultivated crops (Viste, Cirovetti, & Horrom, 1970).

Conversion of D-penicillamine : Converting D-penicillamine into DL-2-methylpenicillamine using thietan-2-one-based chemistry involves the synthesis of N-substituted derivatives of (3R)-3-amino-4,4-dimethylthietan-2-one (Al-Zaidi, Crilley, & Stoodley, 1983).

Pharmaceutical Research

Synthesis of Anticonvulsants : Isomeric N-Benzyl-3-[(chlorophenyl)amino]propanamides were prepared and found to be active in seizure test models, indicating their potential for use against generalized seizures (Idris, Ayeni, & Sallau, 2011).

Development of Anticonvulsant Agents : The anticonvulsant activities of (R)-N'-benzyl 2-amino-3-methylbutanamide and related compounds were found to be sensitive to substituents at the 4'-N'-benzylamide site. These findings indicate that C(2)-hydrocarbon primary amino acid derivatives represent a novel class of anticonvulsants (King et al., 2011).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

(2S)-2-amino-N-benzyl-N,3-dimethylpentanamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O.ClH/c1-4-11(2)13(15)14(17)16(3)10-12-8-6-5-7-9-12;/h5-9,11,13H,4,10,15H2,1-3H3;1H/t11?,13-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCBNVEWJANWGAF-IYWIJXFJSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)N(C)CC1=CC=CC=C1)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)[C@@H](C(=O)N(C)CC1=CC=CC=C1)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.80 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-2-amino-N-benzyl-N,3-dimethylpentanamide hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(Hydroxymethyl)-2-azaspiro[4.4]nonan-3-one](/img/structure/B2471265.png)

![3,4-Difluoro-N-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]benzamide](/img/structure/B2471267.png)

![Methyl 2-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazole-3-carboxamido)benzoate](/img/structure/B2471272.png)

![O-[(1S)-1-Pyridin-4-ylethyl]hydroxylamine](/img/structure/B2471276.png)

![2-[3-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]quinoline](/img/structure/B2471277.png)

![3-phenyl-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride](/img/structure/B2471281.png)

![1-(2,5-difluorophenyl)-4-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2471285.png)

![2-(3,5-dimethylphenyl)imino-5-(hydroxymethyl)-8-methyl-N-naphthalen-1-ylpyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2471287.png)

![8-(2,6-Difluorobenzoyl)-4-[(4-fluoro-3-methylphenyl)sulfonyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2471288.png)